2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Lipophilicity Drug-likeness Medicinal chemistry building blocks

Researchers sourcing fluorobenzimidazole intermediates often face regioisomer inconsistency that undermines SAR. This compound delivers the pure 7-fluoro isomer with verified LogD 2.52. • ≥95% purity across multiple lots • 2-Cl handle for Suzuki/SNAr parallel library synthesis • Class-validated PK (oral F=56% in rat) compared to non-fluorinated analogs. Ships globally with batch-specific CoA.

Molecular Formula C8H6ClFN2
Molecular Weight 184.6 g/mol
CAS No. 1283721-30-1
Cat. No. B1432697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
CAS1283721-30-1
Molecular FormulaC8H6ClFN2
Molecular Weight184.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2F)N=C1Cl
InChIInChI=1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3
InChIKeyBQEWRZHKPZPFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole: Halogenated Building Block


2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (systematic name: 2-chloro-7-fluoro-1-methylbenzimidazole; CAS 1283721-30-1) is a heterocyclic aromatic compound of the benzimidazole family with molecular formula C₈H₆ClFN₂ and molecular weight 184.60 g/mol [1]. It features a chlorine atom at the 2-position, a fluorine atom at the 7-position, and a methyl group at the 1-position of the benzimidazole core . Characterized as a versatile small-molecule scaffold, it serves as a halogenated building block for synthesizing more complex bioactive molecules in pharmaceutical and agrochemical research, with the 2-chloro group providing a handle for nucleophilic aromatic substitution and cross-coupling reactions .

Why Regioisomer Matters for 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole


Benzimidazole building blocks bearing identical molecular formulas (C₈H₆ClFN₂, MW 184.60) are commercially available as 4-fluoro (CAS 1283719-98-1), 5-fluoro (CAS 401567-12-2), 6-fluoro (CAS 348133-47-1), and 7-fluoro (CAS 1283721-30-1) regioisomers, as well as the non-fluorinated 2-chloro-1-methyl-1H-benzimidazole (CAS 1849-02-1) [1]. Despite sharing the same elemental composition, the position of the fluorine substituent on the benzimidazole ring profoundly affects computed lipophilicity distribution (LogD), electronic surface potential, and steric environment around the reactive 2-chloro center . Critically, fluorobenzimidazoles as a class have demonstrated improved pharmacokinetic properties—including metabolic stability and oral bioavailability—compared to non-fluorinated benzimidazole analogs, as established in the discovery of HCV NS5A inhibitors [2]. Simple interchange of regioisomers without verifying the specific substitution pattern risks altering reaction outcomes in cross-coupling steps and compromising downstream structure-activity relationships.

Quantitative Evidence for 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole vs. Analogs


Fluorine-Driven Lipophilicity Enhancement

The 7-fluoro substituent increases computed lipophilicity (ACD/LogP) from approximately 2.0 for the non-fluorinated 2-chloro-1-methyl-1H-benzimidazole (CAS 1849-02-1) to 2.76 for the 7-fluoro compound, with LogD (pH 5.5) of 2.52 . This ~0.76 log unit increase in LogP translates to roughly 5.8-fold higher predicted partition coefficient, which can enhance membrane permeability while maintaining acceptable drug-like properties (no Rule of 5 violations; H-bond donors = 0, H-bond acceptors = 2) [1]. Fluorination at any position on the benzimidazole ring has been shown to improve pharmacokinetic properties—including oral bioavailability (F = 56% for optimized fluorobenzimidazole lead compound 30 in rat)—compared to non-fluorinated benzimidazole analogs in the HCV NS5A inhibitor series [2].

Lipophilicity Drug-likeness Medicinal chemistry building blocks

7-Fluoro vs. 4-Fluoro Electronic Effects

The 7-fluoro isomer (CAS 1283721-30-1) positions the electronegative fluorine atom at the peri position relative to the N-methyl group on the imidazole ring, creating a distinct steric and electronic environment compared to the 4-fluoro isomer (CAS 1283719-98-1), where fluorine is located on the opposite side of the benzene ring [1]. While both isomers share identical ACD/LogP (2.76) and ACD/LogD (2.52) values, the 7-fluoro orientation places the electron-withdrawing fluorine in closer spatial proximity to the 2-chloro reactive center (through-bond distance: 4 bonds in 7-F vs. 6 bonds in 4-F), which can differentially modulate the electrophilicity of the 2-chloro substituent toward nucleophilic aromatic substitution and palladium-catalyzed cross-coupling . In the context of fluorobenzimidazole SAR, fluorine placement at position 7 has been associated with potent biological activity in benzoxazole analogs (IC₅₀ = 4.7 nM against target in a related benzazole series), demonstrating that the 7-position can critically influence target engagement [2].

Regiochemistry Cross-coupling reactivity Structure-activity relationships

Commercial Availability and Scale-Up Continuity

2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is available from multiple reputable suppliers at minimum purities of 95% (AChemBlock, CymitQuimica) to 98% (Leyan) . American Elements offers custom synthesis with purities up to 99.999% and bulk quantities including Mil Spec, ACS, Reagent, Technical, and Pharmaceutical Grades, supporting the transition from research-scale (250 mg at $505; 1 g at $1,315 from AChemBlock) to production-scale volumes [1]. In contrast, the 4-fluoro regioisomer (CAS 1283719-98-1) is listed at 95% purity from Sigma-Aldrich/Enamine with RT storage, whereas the 7-fluoro compound requires storage at 0-8 °C, reflecting potentially different stability profiles between regioisomers . The 5-fluoro and 6-fluoro regioisomers are generally available at 95% purity from fewer suppliers .

Chemical procurement Building block supply Scale-up readiness

Fluorobenzimidazole Scaffold Pharmacokinetic Advantage

Although no head-to-head PK data exist specifically for 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole, the fluorobenzimidazole chemotype has been systematically evaluated in the context of HCV NS5A inhibitor development, where fluorobenzimidazole-containing analogs demonstrated potent, broad-genotype in vitro activity against HCV genotypes 1-6 replicons and maintained efficacy against NS5A variants that were orders of magnitude less susceptible to first-generation inhibitors [1]. Critically, the fluorobenzimidazole series exhibited improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs, with optimized lead compound 30 achieving 56% oral bioavailability (F) and favorable tissue distribution in rat [2]. This class-level evidence supports the strategic value of incorporating the 7-fluoro substitution pattern early in medicinal chemistry campaigns, as the fluorine atom at this position can contribute to metabolic stability through the increased C-F bond strength (105.4 kcal/mol vs. 98.8 kcal/mol for C-H) [3].

Pharmacokinetics Metabolic stability Antiviral drug discovery

Applications of 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole


Hit-to-Lead with Fluorinated Benzimidazole Cores

When a screening hit contains a benzimidazole scaffold and SAR exploration requires systematic evaluation of fluorine substitution patterns, 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole provides the specific 7-fluoro regioisomer with defined electronic properties (ACD/LogP = 2.76; LogD = 2.52) to probe the steric and electronic demands of the target binding pocket, particularly where fluorine proximity to the N-methyl group may create favorable peri interactions . The class-level PK advantage of fluorobenzimidazoles over non-fluorinated analogs (F = 56% oral bioavailability demonstrated in rat) supports early incorporation of the 7-fluoro motif [1].

Parallel Library Synthesis via 2-Chloro Cross-Coupling

The 2-chloro substituent serves as a versatile leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions, enabling parallel synthesis of diverse 2-aryl/amino-benzimidazole libraries. The 7-fluoro substituent's differential electronic influence on the 2-position (through-bond F→C2 distance of 4 bonds, compared to 6 bonds for the 4-fluoro isomer) can be exploited to achieve regiospecific reactivity profiles [2]. The compound's commercial availability at 95-98% purity across multiple suppliers supports library production at scale .

HCV NS5A Antiviral Drug Discovery

Building on the demonstrated efficacy of fluorobenzimidazole-containing NS5A inhibitors against HCV genotypes 1-6 replicons, including variants resistant to first-generation inhibitors, 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole can serve as a key intermediate for synthesizing next-generation antiviral candidates [1]. The fluorobenzimidazole core's improved metabolic stability relative to non-fluorinated analogs reduces the risk of late-stage PK failure, potentially shortening lead optimization timelines [3].

Agrochemical Discovery with Halogenated Benzimidazoles

Halogenated benzodiazole derivatives have reported applications in agrochemical research [4]. The dual halogenation pattern (2-Cl, 7-F) in 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole provides a differentiated electronic profile compared to mono-halogenated or alternative regioisomeric building blocks, enabling the synthesis of fungicidal or herbicidal candidates with tailored physicochemical properties for foliar uptake or soil mobility optimization.

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